N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-BROMO-2-METHYLPHENYL)AMINE
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Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-BROMO-2-METHYLPHENYL)AMINE is an organic compound that features a benzodioxole ring and a bromomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-BROMO-2-METHYLPHENYL)AMINE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Amine Formation: The final step involves the coupling of the benzodioxole derivative with the bromomethylphenyl amine under suitable conditions, such as using a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions could target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-BROMO-2-METHYLPHENYL)AMINE would depend on its specific application. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The benzodioxole ring could be involved in π-π interactions, while the bromomethylphenyl group might participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)AMINE
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-IODO-2-METHYLPHENYL)AMINE
Uniqueness
The presence of the bromine atom in N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-BROMO-2-METHYLPHENYL)AMINE may confer unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-6-12(16)3-4-13(10)17-8-11-2-5-14-15(7-11)19-9-18-14/h2-7,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIROGOWNGCWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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